

The Chemical Architecture of Phenomycin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *phenomycin*

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Abstract

Phenomycin, a potent antitumor polypeptide antibiotic, represents a unique class of bioactive molecules with significant therapeutic potential. Isolated from *Streptomyces fervens* var. *phenomyceticus*, it is not a small molecule but a mini-protein composed of 89 amino acids.^[1] Its complex structure, elucidated through a combination of classical protein chemistry and modern spectroscopic techniques, is key to its biological activity. This technical guide provides a comprehensive overview of the chemical structure of **phenomycin**, detailing its primary amino acid sequence, key physicochemical properties, and the experimental methodologies employed in its structural determination. Furthermore, we present quantitative data on its biological activity and a visualization of the structural elucidation workflow.

The Chemical Identity of Phenomycin: A Polypeptide Antibiotic

Contrary to what its name might suggest, **phenomycin** is not a small organic molecule but rather a protein. Specifically, it is a "mini-protein" characterized by a single polypeptide chain of 89 amino acid residues.^[1] The determination of its primary structure was a critical step in understanding its function and mechanism of action.

Primary Structure: The Amino Acid Sequence

The complete amino acid sequence of **phenomycin** was determined by Muramatsu et al. in 1991 through automated Edman degradation.^[1] The sequence is as follows:

Physicochemical and Biological Properties

The unique amino acid composition of **phenomycin** dictates its physicochemical properties and, consequently, its biological activity. A summary of these properties is presented below.

Quantitative Data Summary

Property	Value	Method/Reference
Molecular Weight (Mr)	9,524 Da	Edman Degradation ^[1]
Number of Amino Acids	89	Edman Degradation ^[1]
Theoretical Isoelectric Point (pI)	9.88	Calculated from sequence
Disulfide Bridges	None	^[1]

Biological Activity: In Vitro Cytotoxicity

Phenomycin exhibits potent cytotoxic activity against a range of mammalian cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, as determined by Hansen et al. (2020), are summarized in the following table.

Cell Line	Cancer Type	IC50 (μM)
MCF7	Breast Cancer	0.8 ± 0.1
HCC-827	Lung Cancer	1.2 ± 0.2
A549	Lung Cancer	1.5 ± 0.3
PANC-1	Pancreatic Cancer	2.1 ± 0.4
MDA-MB-231	Breast Cancer	0.3 ± 0.1
BxPC3	Pancreatic Cancer	1.9 ± 0.5
SiHa	Cervical Cancer	1.1 ± 0.2
AML12	Murine Hepatocyte	3.2 ± 0.6
HaCat	Human Keratinocyte	2.5 ± 0.7

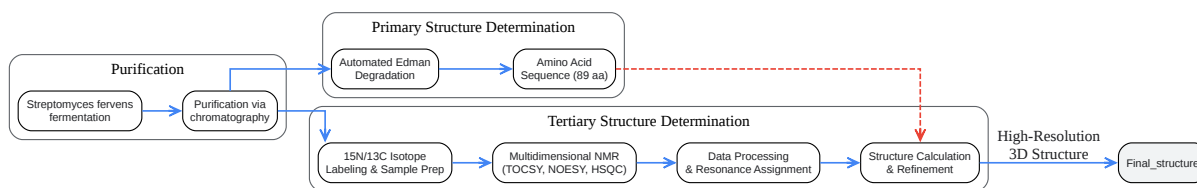
Elucidation of the Three-Dimensional Structure

The high-resolution solution structure of **phenomycin** was determined using nuclear magnetic resonance (NMR) spectroscopy. This powerful technique provided insights into the protein's three-dimensional fold, which is crucial for its interaction with biological targets.

Experimental Protocols

The determination of **phenomycin**'s structure involved a multi-step process, from the isolation and purification of the protein to the detailed analysis of its primary and tertiary structures.

Workflow for Phenomycin Structure Elucidation



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Caption: Workflow for the structural elucidation of **phenomycin**.

Primary Structure Determination: Edman Degradation

The amino acid sequence of **phenomycin** was determined using an automated protein sequencer. The methodology involved the following key steps:

- **Purification:** **Phenomycin** was purified to homogeneity from the culture broth of *Streptomyces fervens* var. *phenomyceticus* using a series of chromatographic techniques.
- **Automated Edman Degradation:** The purified protein was subjected to automated Edman degradation. This process involves the sequential cleavage of the N-terminal amino acid residue, which is then identified by high-performance liquid chromatography (HPLC).
- **Sequence Assembly:** The overlapping peptide fragments generated by chemical or enzymatic cleavage were sequenced, and the full-length sequence was assembled.

Tertiary Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of **phenomycin** in solution was determined by multidimensional heteronuclear NMR spectroscopy. The general protocol is outlined below:

- **Isotope Labeling:** Recombinant **phenomycin** was expressed in *E. coli* grown in minimal media supplemented with ^{15}N -ammonium chloride and ^{13}C -glucose to produce a uniformly $^{15}\text{N}/^{13}\text{C}$ -labeled protein.
- **Sample Preparation:** The labeled protein was purified and dissolved in a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 6.5) containing 10% D_2O to a final concentration of approximately 1 mM.
- **NMR Data Acquisition:** A suite of multidimensional NMR experiments was performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These experiments typically include:
 - 2D ^1H - ^{15}N HSQC: To obtain a fingerprint of the protein and assign backbone amide resonances.
 - 3D HNCACB, CBCA(CO)NH: To achieve sequential backbone resonance assignments.
 - 3D HCCH-TOCSY: To assign side-chain resonances.
 - 3D ^{15}N -edited NOESY-HSQC and ^{13}C -edited NOESY-HSQC: To obtain distance restraints between protons that are close in space.
- **Data Processing and Analysis:** The NMR data were processed using software such as NMRPipe. Resonance assignments were made using programs like CCPNmr Analysis.
- **Structure Calculation and Refinement:** The distance restraints derived from the NOESY experiments, along with dihedral angle restraints predicted from chemical shifts, were used as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate a family of 3D structures consistent with the experimental data. The final structures were then refined and validated.

Conclusion

The chemical structure of **phenomycin** is that of an 89-amino acid mini-protein. Its primary sequence has been fully determined, and its three-dimensional structure in solution has been elucidated by NMR spectroscopy. This detailed structural information, coupled with quantitative biological activity data, provides a solid foundation for further research into its mechanism of action and for the rational design of novel anticancer therapeutics based on its unique

molecular architecture. The experimental protocols outlined herein serve as a guide for researchers in the fields of natural product chemistry, structural biology, and drug discovery.

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References

- 1. Complete amino acid sequence of phenomycin, an antitumor polypeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
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